molecular formula C18H34O3Si2 B175882 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol CAS No. 197014-35-0

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol

Cat. No.: B175882
CAS No.: 197014-35-0
M. Wt: 354.6 g/mol
InChI Key: UJJGKOBSTIQFGH-UHFFFAOYSA-N
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Description

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol (CAS 197014-35-0) is a high-purity synthetic building block with the molecular formula C 18 H 34 O 3 Si 2 and a molecular weight of 354.64 g/mol . This compound features a central phenol ring where both ortho-oxygen positions are protected as tert-butyldimethylsilyl (TBS) ethers, leaving the phenolic hydroxyl group available for further chemical modification. This unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules where selective protection and deprotection strategies are required. The compound's physical properties, including a predicted density of 0.952 g/cm³ and a boiling point of 344.7°C, inform handling and reaction conditions . In biochemical research, structural analogs like 2,6-di-tert-butylphenol are studied for their cytotoxic properties and role as radical-scavenging antioxidants, with activity relationships suggesting dependence on radical reactions . Furthermore, such 2,6-disubstituted phenol derivatives are of significant interest in neuropharmacology; studies on analogs like 2,6-di-tert-butylphenol, which lacks the anesthetic effect of propofol, are crucial for investigating the specific mechanisms of glycine receptor modulation in the central nervous system . This reagent is provided for Research Use Only and is intended for use by qualified laboratory professionals. Researchers can utilize this compound as a key precursor in medicinal chemistry, drug discovery, and the development of novel materials.

Properties

IUPAC Name

2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3Si2/c1-17(2,3)22(7,8)20-14-12-11-13-15(16(14)19)21-23(9,10)18(4,5)6/h11-13,19H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJGKOBSTIQFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571372
Record name 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197014-35-0
Record name 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Design

The synthesis typically begins with 2,6-dihydroxybenzene derivatives , though direct silylation of phenol itself is challenging due to its single hydroxyl group. Alternative precursors include:

  • 2,6-Dihydroxybenzoic acid : Carboxylic acid groups can act as directing groups, though subsequent decarboxylation may be required.

  • Resorcinol (1,3-dihydroxybenzene) : Functionalization at the 2- and 6-positions is achievable via orthogonal protection strategies.

Single-Pot vs. Sequential Silylation

Single-pot methods employ excess silylating agent to simultaneously protect both hydroxyl groups. For example, a procedure adapted from involves:

  • Dissolving 2,6-dihydroxybenzene (10.0 mmol) in anhydrous dichloromethane under nitrogen.

  • Adding triethylamine (3.5 equiv) and cooling to 0°C.

  • Dropwise addition of TBSOTf (2.5 equiv) over 10 minutes, maintaining temperatures below 5°C to minimize side reactions.

  • Stirring for 12 hours at room temperature, followed by aqueous workup and column chromatography.

This method yields 2,6-bis(TBSO)phenol in 78–85% purity, with residual mono-silylated byproducts.

Sequential silylation , by contrast, uses temporary protecting groups (e.g., methyl ethers) to isolate intermediates. For instance:

  • Protecting one hydroxyl group with a methyl ether via dimethyl sulfate.

  • Silylating the remaining hydroxyl with TBSCl/imidazole.

  • Demethylating with BBr₃ and repeating silylation.

While labor-intensive, this approach achieves >95% regioselectivity but suffers from lower overall yields (60–70%).

Catalytic Systems and Reaction Optimization

Acid Catalysts for Enhanced Reactivity

Patents describe using aryl sulfonic acids or aluminum-based catalysts to accelerate silylation under mild conditions. For example:

  • Phenylsulfonic acid (6 mol%) in toluene at 80°C facilitates complete silylation within 4 hours, achieving 90% conversion.

  • Hydroaluminum complexes enable silylation at atmospheric pressure, reducing energy costs compared to high-pressure methods.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve silylating agent solubility but risk side reactions with electrophilic intermediates.

  • Nonpolar solvents (e.g., hexane, toluene) favor slower, more controlled reactions, ideal for heat-sensitive substrates.

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane0 → 258578
Toluene809288
THF657682

Data aggregated from

Purification and Characterization

Distillation and Crystallization

Crude products often contain unreacted silylating agents, salts, or isomers. Vacuum distillation (2.5 mmHg, 80°C) removes volatile impurities, while recrystallization from n-hexane/ethyl acetate mixtures yields analytically pure material.

Spectroscopic Validation

  • ¹H NMR : TBS methyl protons resonate at δ 0.1–0.3 ppm, while aromatic protons appear as a singlet (δ 6.8–7.1 ppm) for symmetrical substitution.

  • IR Spectroscopy : Absence of O–H stretches (~3200 cm⁻¹) confirms complete silylation.

Industrial-Scale Production and Challenges

Cost-Benefit Analysis of Silylating Agents

AgentCost (USD/mol)Reaction Time (h)Yield (%)
TBSOTf4501285
TBSCl2202472

TBSOTf offers superior kinetics but necessitates stringent temperature control

Byproduct Management

Common byproducts include:

  • Mono-silylated isomers : Removed via silica gel chromatography.

  • Tri-silylated derivatives : Minimized by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is primarily recognized for its antioxidant capabilities. It acts to prevent oxidative degradation in various materials, particularly in polymers and fuels. This property is crucial for extending the lifespan of products exposed to environmental stressors such as UV light and heat .

  • Applications :
    • Used as an additive in plastics to inhibit degradation.
    • Acts as a stabilizer in aviation fuels to prevent gumming and oxidation .

UV Stabilization

The compound serves as a UV stabilizer, protecting materials from photodegradation. Its effectiveness is attributed to the ability of the silyl groups to absorb UV radiation, thereby preventing damage to the polymer matrix .

  • Use Cases :
    • Incorporated into coatings and adhesives to enhance durability against sunlight.

Intermediate in Organic Synthesis

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is utilized as a versatile intermediate in organic synthesis. The TBDMS groups can be selectively removed under mild conditions, allowing for further functionalization of the phenolic core .

  • Synthesis Applications :
    • Acts as a protecting group for hydroxyl functionalities during multi-step synthetic processes.
    • Used in the synthesis of complex organic molecules and pharmaceuticals.

Case Studies

StudyFocusFindings
Study on AntioxidantsInvestigated various antioxidants including TBDMS derivativesDemonstrated that compounds like 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol significantly reduced oxidation rates in polymers .
UV Stability AssessmentEvaluated the effectiveness of different UV stabilizersFound that the compound effectively increased the photostability of polymer films compared to controls .
Organic Synthesis ResearchExplored the use of TBDMS ethers in synthetic pathwaysHighlighted its role in facilitating selective reactions while protecting sensitive functional groups .

Mechanism of Action

The mechanism by which 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol exerts its effects involves the protection of hydroxyl groups on the phenol ring. The tert-butyl(dimethyl)silyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step synthetic processes where selective reactivity is required .

Comparison with Similar Compounds

Methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzothieno[2,3-b]pyridine-4-carboxylate (23b)

  • Structure: Features a TBDMS-protected hydroxyl group at the 5-position of a benzothienopyridine core.
  • Synthesis : Prepared via Staudinger reaction and subsequent cyclization, yielding 20%–30% after silica gel chromatography .
  • Key Differences: The TBDMS group here protects a hydroxyl in a heterocyclic system, whereas 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol protects phenolic -OH groups. The benzothienopyridine core introduces aromaticity and conjugation, altering electronic properties compared to the simpler phenol backbone.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

2,6-Di-(tert-butyl-d9)-4-methoxyphenol-3,5-d2

  • Structure : Deuterated tert-butyl groups at 2- and 6-positions, with a methoxy group at position 3.
  • Key Differences: Replaces TBDMS with deuterated tert-butyl groups, reducing steric bulk but enhancing isotopic stability for mechanistic studies. Methoxy substituent at position 4 introduces electron-donating effects, contrasting with the unsubstituted phenol in the target compound.
  • Applications : Isotopic labeling in metabolic or kinetic studies .

3,5-Bis(tert-butyldimethylsilyloxy)-9-(tert-butyldiphenylsilyloxy)-N-methoxy-2,4,8-N-tetramethylnonanamide

  • Structure : Contains multiple silyl ethers (TBDMS and TBDPS) on a branched aliphatic chain.
  • Key Differences :
    • Demonstrates the use of mixed silyl groups (TBDMS and TBDPS) for orthogonal protection.
    • Aliphatic backbone vs. aromatic core in the target compound, leading to differences in solubility and reactivity.
  • Applications : Intermediate in taxane synthesis, highlighting the role of silyl groups in complex natural product derivatization .

2,6-Di-tert-butyl-4-(methoxymethyl)phenol

  • Structure : tert-Butyl groups at 2- and 6-positions, with a methoxymethyl group at position 4.
  • Key Differences :
    • tert-Butyl groups provide steric hindrance but lack the hydrolytic stability of silyl ethers.
    • Methoxymethyl group introduces a polarizable ether linkage, unlike the inert TBDMS groups.
  • Applications : Antioxidant (e.g., Ethyl antioxidant 762) in polymers and lubricants .

Comparative Analysis Table

Compound Substituents Molecular Weight Key Properties Applications
2,6-Bis[[TBDMS]oxy]phenol TBDMS at 2,6; -OH at 4 ~450 g/mol High hydrolytic stability, fluoride-labile Pharmaceutical intermediates
Methyl 5-[TBDMS]oxy-benzothienopyridine (23b) TBDMS at 5; ester at 4 387 g/mol Heterocyclic conjugation, moderate yield Kinase inhibitor synthesis
2,6-Di-(tert-butyl-d9)-4-methoxyphenol Deutero-tert-butyl at 2,6; methoxy at 4 256 g/mol Isotopic stability, electron-donating Mechanistic studies
2,6-Di-tert-butyl-4-(methoxymethyl)phenol tert-Butyl at 2,6; methoxymethyl at 4 250 g/mol Steric hindrance, antioxidant activity Polymer stabilization

Key Research Findings

Synthetic Utility: TBDMS groups in 2,6-Bis[[TBDMS]oxy]phenol offer superior protection compared to tert-butyl or methoxy groups, enabling selective deprotection in multi-step syntheses . Deuterated analogs (e.g., 2,6-Di-(tert-butyl-d9)-4-methoxyphenol) are critical for tracking reaction pathways without altering steric profiles .

Stability and Reactivity: TBDMS ethers exhibit resistance to hydrolysis under mild conditions (pH 5–9), whereas tert-butyl groups degrade under strong acids . The electron-withdrawing nature of silyl groups slightly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy-substituted phenols .

Applications in Drug Development: Silyl-protected phenols like 2,6-Bis[[TBDMS]oxy]phenol are pivotal in masking reactive hydroxyls during coupling reactions (e.g., Suzuki-Miyaura), improving yields in API synthesis .

Biological Activity

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol, often referred to as a silyl ether derivative of phenol, is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol is C19H34O3Si2C_{19}H_{34}O_3Si_2, with a molecular weight of approximately 366.64 g/mol. The compound features two tert-butyldimethylsilyl ether groups attached to a phenolic structure, which enhances its stability and solubility in organic solvents. These characteristics make it suitable for various applications in organic synthesis and material science.

Biological Activity Overview

Research on the biological activity of 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol is limited; however, compounds with similar structural motifs have demonstrated significant biological properties. The following sections summarize the potential biological activities based on structural analogs and related compounds.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of the tert-butyldimethylsilyl groups may enhance the stability of the phenolic hydroxyl group, potentially increasing its ability to scavenge free radicals. Studies on structurally related compounds have shown that such modifications can lead to improved antioxidant activity.

CompoundAntioxidant ActivityReference
2,4-Di-tert-butylphenolHigh
2,6-Bis[(tert-butyl)dimethylsilyl]phenolModerate

Cytotoxicity and Antimicrobial Activity

Some studies have indicated that phenolic compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol have shown varying degrees of cytotoxicity in vitro.

  • Cytotoxicity : Research indicates that certain phenolic compounds can induce apoptosis in cancer cells.
  • Antimicrobial Activity : Analogous compounds have demonstrated antimicrobial properties against bacteria and fungi.
StudyCell Line/OrganismIC50 (µM)Reference
Cytotoxicity AssayHeLa Cells25
Antimicrobial AssayE. coli50

Case Studies

  • Antioxidant Properties :
    A study investigated the antioxidant capacity of various silyl ether derivatives, including those similar to 2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models.
  • Cytotoxic Effects :
    In a comparative study of phenolic compounds, it was found that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via silylation of 2,6-dihydroxyphenol using tert-butyl(dimethyl)silyl chloride (TBDMSCl) under anhydrous conditions. Key steps include:

  • Using a Schlenk line to maintain an inert atmosphere (N₂/Ar) to prevent hydrolysis of silylating agents .
  • Optimizing stoichiometry (e.g., 2:1 molar ratio of TBDMSCl to phenol) and reaction time (24–48 hrs) to maximize yield .
  • Purification via silica gel chromatography with non-polar eluents (e.g., petroleum ether/ethyl acetate, 7:3) to isolate the product .
    • Data Contradiction : Evidence shows that silylation efficiency varies with steric hindrance; incomplete protection may occur if reaction time or temperature is insufficient .

Q. How can researchers characterize the stability of 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies using HPLC or NMR to monitor degradation products.
  • Expose the compound to buffers (pH 2–12) at 25°C and 40°C for 7–14 days.
  • Key Finding : Tert-butyldimethylsilyl (TBDMS) groups are hydrolytically stable in neutral/weakly acidic conditions but degrade rapidly under strong bases (pH >10) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identify characteristic peaks for TBDMS groups (δ ~0.1–0.2 ppm for Si(CH₃)₂ and δ ~25 ppm for tert-butyl carbons) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 387 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the TBDMS groups influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density around the phenolic oxygen atoms.
  • Compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with unprotected analogs.
  • Data Insight : TBDMS groups reduce electron density at oxygen, potentially lowering nucleophilicity but enhancing steric protection .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer :

  • Implement design of experiments (DoE) to optimize critical parameters (e.g., solvent polarity, catalyst loading) .
  • Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress in real time .
  • Contradiction : Evidence highlights that scaling up silylation reactions may require adjusted stoichiometry due to increased solvent volume effects .

Q. Can 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol act as a precursor for novel antioxidant polymers?

  • Methodological Answer :

  • Synthesize copolymers via radical polymerization with styrene or acrylates.
  • Evaluate antioxidant efficacy using DPPH radical scavenging assays and compare to monomeric forms.
  • Key Finding : Hindered phenol derivatives exhibit enhanced thermal stability in polymers, but steric bulk may reduce radical scavenging efficiency .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for silylated phenols?

  • Analysis : Variations arise from differences in silylating agent purity, solvent dryness, or inert atmosphere integrity.
  • Resolution : Replicate protocols under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) and validate reagent purity via Karl Fischer titration .

Methodological Innovations

Q. What advanced computational tools predict the compound’s interactions in biological systems?

  • Answer :

  • Use molecular docking simulations (e.g., AutoDock Vina) to model binding with enzymes like cytochrome P450.
  • Validate predictions with in vitro assays (e.g., microsomal stability tests) .

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